Tritylamine

Organic Synthesis Regioselective Reactions Amino Alcohol Synthesis

Tritylamine is a stable, crystalline ammonia surrogate ideal for precise stoichiometric control in multi-gram or kilogram-scale syntheses of primary amines, amides, and N-protected β-amino alcohols. Unlike hazardous ammonia gas, this easy-to-handle solid provides superior regioselectivity in epoxide ring-opening and enables cleaner Ugi reactions, making it the reagent of choice for drug discovery and peptide synthesis. Buy triphenylmethylamine for your research lab today.

Molecular Formula C19H17N
Molecular Weight 259.3 g/mol
CAS No. 5824-40-8
Cat. No. B134856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritylamine
CAS5824-40-8
Synonymsα,α-Diphenylbenzenemethanamine;  Tritylamine;  Aminotriphenylmethane;  NSC 1154;  Triphenylmethanamine; 
Molecular FormulaC19H17N
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N
InChIInChI=1S/C19H17N/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H2
InChIKeyBZVJOYBTLHNRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tritylamine (CAS 5824-40-8): A Sterically Demanding Ammonia Equivalent for Complex Synthesis


Tritylamine (CAS 5824-40-8), also known as triphenylmethylamine, is a primary amine with a sterically demanding triphenylmethyl group . It is primarily employed in organic synthesis as a crystalline ammonia equivalent or surrogate, enabling the preparation of diverse, complex molecules that are challenging to access with simpler amines [1].

Why Simple Amines Cannot Substitute for Tritylamine in Key Synthetic Routes


Generic amines like ammonia, triphenylamine, or benzylamine cannot be arbitrarily substituted for tritylamine due to its unique steric and electronic properties [1]. The bulky trityl group moderates nucleophile reactivity, leading to higher regioselectivity and reduced side reactions in epoxide ring-opening [2]. Unlike gaseous or highly volatile ammonia, tritylamine is a stable, easy-to-handle crystalline solid that allows for precise stoichiometric control and a two-step protection/deprotection strategy for installing primary amine functionalities [3].

Quantitative Evidence for Selecting Tritylamine over Alternatives


Enhanced Regioselectivity in Epoxide Ring-Opening versus Unhindered Amines

In the reaction with methyloxirane or ethyloxirane, tritylamine yields N-tritylated β-aminoalcohols with very high regioselectivity, in stark contrast to the unhindered amines ammonia or methylamine [1]. The steric bulk of the trityl group effectively suppresses the formation of the alternative regioisomer, simplifying purification and increasing the yield of the desired product [1].

Organic Synthesis Regioselective Reactions Amino Alcohol Synthesis

Milder Acidic Deprotection Relative to Other Trityl Derivatives

While tritylamine (TrNH2) is a standard acid-labile protecting group, its mono-, di-, or trimethoxy-substituted analogs (e.g., monomethoxytritylamine) are significantly more acid-labile, allowing for deprotection under milder conditions [1]. However, these substituted analogs are typically viscous gums, whereas tritylamine is a crystalline solid that is conveniently weighed and handled [1]. This trade-off means that for applications where standard TFA deprotection is acceptable and ease of handling is paramount, the standard tritylamine is the preferred choice.

Peptide Synthesis Protecting Groups Methodology

Nucleophilicity of Tritylamine: A Calculated Comparison

The predicted acid dissociation constant (pKa) of tritylamine's conjugate acid is 7.77±0.10, providing a quantitative measure of its basicity . This value is significantly lower than that of a typical, unhindered primary alkyl amine (e.g., methylamine pKa ~ 10.6), indicating a lower nucleophilicity. This confirms the empirical observation that tritylamine is a less reactive but more selective nucleophile compared to simpler amines.

Computational Chemistry Nucleophilicity QSAR

Ammonia Equivalent with Higher Molecular Weight and Crystallinity

Compared to gaseous ammonia (NH3, MW 17.03), tritylamine (C19H17N) has a substantially higher molecular weight (259.35 g/mol) and is a non-volatile, crystalline solid [1]. While a disadvantage in atom economy, this high mass and solid form are crucial for accurate stoichiometric weighing and safe handling in standard laboratory settings, eliminating the need for specialized equipment required for handling toxic and corrosive ammonia gas [2].

Ammonia Surrogate Reagent Handling Process Chemistry

Facile One-Pot Synthesis of Primary Amides vs. Direct Ammonolysis

Tritylamine enables a clean, two-step, one-pot synthesis of primary amides from carboxylic acid derivatives [1]. In contrast, direct use of ammonia gas often leads to undesirable side reactions, such as competitive hydrolysis or epimerization [1]. The process involves forming a stable N-tritylamide intermediate, which is subsequently deprotected with TFA to yield the primary amide, demonstrating a practical advantage in producing complex amides without side reactions.

Amide Synthesis Synthetic Methodology Acylation

Validated Application Scenarios for Tritylamine


Synthesis of Regioselective β-Amino Alcohols

Tritylamine is the reagent of choice for synthesizing N-protected β-amino alcohols, crucial building blocks in medicinal chemistry, as it offers superior regioselectivity in epoxide aminolysis compared to ammonia or simple amines, leading to cleaner reactions and higher yields of the desired isomer [1].

Solid-Phase Peptide Synthesis (SPPS) and Nucleoside Chemistry

Given its crystalline nature and standard acid-labile deprotection profile, tritylamine is a practical and effective protecting group for amines in SPPS and for protecting hydroxyl groups in nucleoside chemistry [1]. It balances stability during synthesis with reliable, clean removal, making it a preferred choice over messier, more acid-sensitive alternatives [1].

Multi-Component Reactions (e.g., Ugi Reaction)

Tritylamine serves as a convenient and effective ammonia surrogate in the Ugi reaction, enabling access to diverse, unprecedented molecular scaffolds such as 5-sulfamido oxazoles and α-aminotetrazoles, which are important in drug discovery [1]. This method provides an alternative route to otherwise difficult-to-access derivatives.

Large-Scale Synthesis of Primary Amides and Amines

In process chemistry, the safe handling and precise stoichiometric control offered by tritylamine make it a valuable ammonia equivalent for the multi-gram or kilogram-scale synthesis of primary amides and amines, eliminating the hazards and technical challenges associated with using pressurized ammonia gas [1].

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